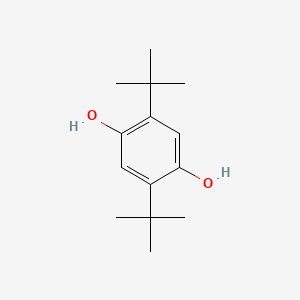
2,5-Di-tert-butilhidroquinona
Descripción general
Descripción
TBHQ, también conocido como terc-butilhidroquinona, es un derivado de la hidroquinona. Su fórmula química es C10H14O2. TBHQ presenta una sustitución de un grupo terc-butilo en el núcleo de hidroquinona. Aparece como un polvo de color marrón claro y tiene diversas aplicaciones debido a sus propiedades antioxidantes .
Aplicaciones Científicas De Investigación
TBHQ finds applications in:
Food Preservation: As an antioxidant, it extends the shelf life of unsaturated vegetable oils and edible animal fats.
Molecular Beacons: TBHQ is used in FRET-based nanobeacons for nucleic acid detection.
Industrial Stabilizer: It inhibits autopolymerization of organic peroxides.
Biodiesel Antioxidant: TBHQ enhances biodiesel stability.
Mecanismo De Acción
El efecto antioxidante de TBHQ implica la eliminación de radicales libres y la prevención de la peroxidación de lípidos. Protege los componentes celulares del daño oxidativo. Los objetivos moleculares y las vías exactas siguen siendo un área de investigación en curso.
Análisis Bioquímico
Biochemical Properties
2,5-DTBHQ plays a significant role in biochemical reactions. It acts as the oxidation substrate used to measure the catalytic activity of copper (II) enzyme-like catalysts . It specifically inhibits the sarcoplasmic reticulum (SR) Ca2+ uptake in the rat ventricle . This interaction with calcium ions suggests that 2,5-DTBHQ may have a significant impact on cellular processes that rely on calcium signaling .
Cellular Effects
2,5-DTBHQ has been found to influence cell function in several ways. It blocks calcium-dependent insulin signaling in human beta cells . This suggests that 2,5-DTBHQ could potentially influence cellular metabolism and gene expression by modulating insulin signaling pathways .
Molecular Mechanism
At the molecular level, 2,5-DTBHQ exerts its effects through several mechanisms. It acts as an inhibitor of the sarcoplasmic/endoplasmic reticulum calcium ATPase 1 . This inhibition disrupts the reuptake of cytosolic Ca2+ into the sarcoplasmic reticulum, which can affect various cellular processes .
Dosage Effects in Animal Models
The effects of 2,5-DTBHQ can vary with different dosages in animal models. At very high doses, it has some negative health effects on lab animals, such as producing precursors to stomach tumors and damage to DNA .
Métodos De Preparación
Rutas de síntesis:: TBHQ puede sintetizarse mediante los siguientes pasos:
Alquilación de la hidroquinona: La hidroquinona reacciona con cloruro de terc-butilo o bromuro de terc-butilo en presencia de una base (como el hidróxido de sodio) para formar TBHQ.
Oxidación del 4-terc-butilcatecol: El 4-terc-butilcatecol (TBC) se somete a oxidación utilizando un agente oxidante (por ejemplo, peróxido de hidrógeno) para producir TBHQ.
Producción industrial:: TBHQ se produce industrialmente mediante el método de oxidación, que es más eficiente y escalable.
3. Análisis de las reacciones químicas
TBHQ participa en diversas reacciones:
Oxidación: TBHQ puede oxidarse para formar derivados de quinona.
Sustitución: Puede sufrir reacciones de sustitución aromática electrofílica.
Hidroxilación: TBHQ puede hidroxilarse en condiciones específicas.
Los reactivos comunes incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), ácidos de Lewis y bases. Los principales productos incluyen derivados de quinona y compuestos de TBHQ sustituidos.
4. Aplicaciones de la investigación científica
TBHQ encuentra aplicaciones en:
Conservación de alimentos: Como antioxidante, prolonga la vida útil de los aceites vegetales insaturados y las grasas animales comestibles.
Balizas moleculares: TBHQ se utiliza en nanobalas basadas en FRET para la detección de ácidos nucleicos.
Estabilizador industrial: Inhibe la autopolmerización de los peróxidos orgánicos.
Antioxidante para biodiesel: TBHQ mejora la estabilidad del biodiesel.
Análisis De Reacciones Químicas
TBHQ participates in various reactions:
Oxidation: TBHQ can be oxidized to form quinone derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Hydroxylation: TBHQ can be hydroxylated under specific conditions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), Lewis acids, and bases. Major products include quinone derivatives and substituted TBHQ compounds.
Comparación Con Compuestos Similares
TBHQ es único debido a su sustitución terc-butilo. Compuestos similares incluyen el butilhidroxianisol (BHA) y el 4-terc-butilcatecol (TBC) .
Propiedades
IUPAC Name |
2,5-ditert-butylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8,15-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZODKRWQWUWGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041248 | |
| Record name | 2,5-Di-tert-butylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2,5-Di-tert-butylhydroquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10406 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
88-58-4 | |
| Record name | 2,5-Di-tert-butylhydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Di-tert-butylhydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-di-tert-butylhydroquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,5-Di-tert-butylhydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Di-tert-butylhydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediol, 2,5-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Di-tert-butylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-di-tert-butylhydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-TERT-BUTYLHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26XK13B61B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
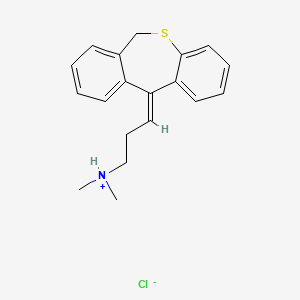
![[7-(2-chloropyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyridin-2-ylmethanone](/img/structure/B1670895.png)
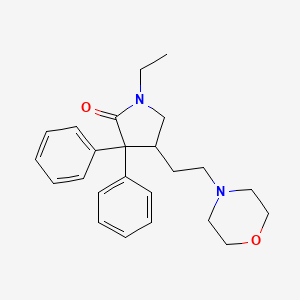

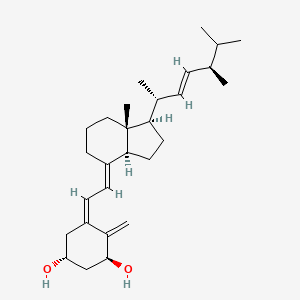
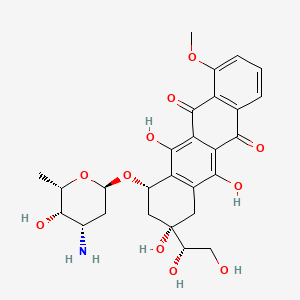
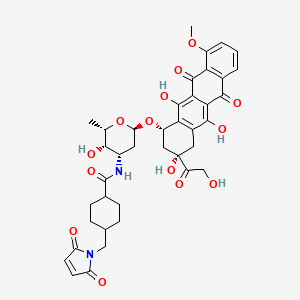
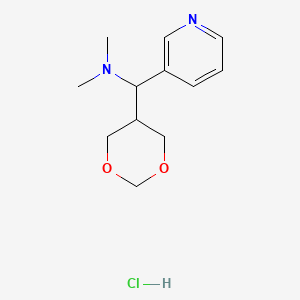
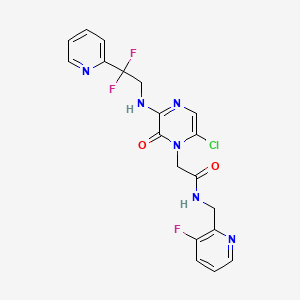
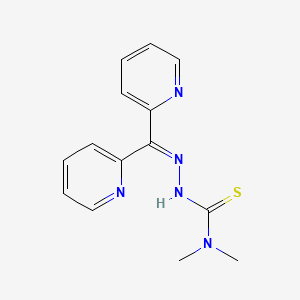
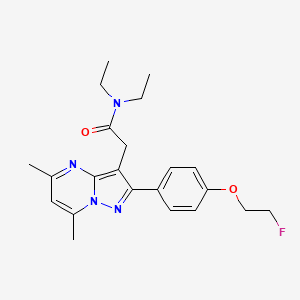
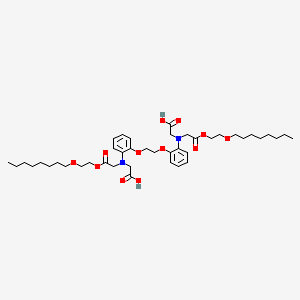

![2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride](/img/structure/B1670917.png)
